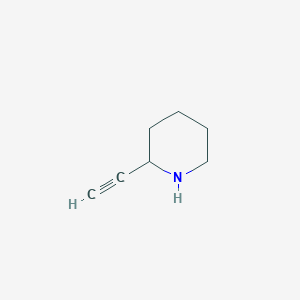

2-Ethynylpiperidine

Descripción

BenchChem offers high-quality 2-Ethynylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWKJWIPJPYKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561063 | |

| Record name | 2-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959918-17-3 | |

| Record name | 2-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Ethynylpiperidine Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Ethynylpiperidine from Pipecolic Acid

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational rigidity and basic nitrogen atom are key features that allow for specific interactions with biological targets. The introduction of an ethynyl group at the 2-position of the piperidine ring creates a versatile synthetic handle. This terminal alkyne functionality opens the door to a wide range of subsequent chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions.[2] These capabilities make 2-ethynylpiperidine a highly valuable building block for the construction of complex molecular architectures and for the development of novel therapeutic agents and chemical probes.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-ethynylpiperidine, starting from the readily available chiral precursor, pipecolic acid. The synthetic strategy is designed to be robust and adaptable, with a focus on explaining the rationale behind the choice of reagents and reaction conditions.

Overall Synthetic Strategy

The conversion of pipecolic acid to 2-ethynylpiperidine necessitates a multi-step approach that addresses three primary chemical transformations:

-

Protection of the Piperidine Nitrogen: The secondary amine of pipecolic acid is nucleophilic and would interfere with subsequent reactions. Therefore, it must be protected with a suitable functional group that is stable to the reaction conditions of the following steps but can be removed efficiently at the end of the synthesis.

-

Conversion of the Carboxylic Acid to an Aldehyde: This is a critical transformation. The carboxylic acid at the 2-position must be selectively reduced to an aldehyde. This aldehyde will then serve as the electrophilic partner in the subsequent alkynylation step.

-

One-Carbon Homologation to the Alkyne: The aldehyde is converted to a terminal alkyne. This is achieved through a homologation reaction that adds a single carbon atom in the form of an ethynyl group.

The chosen synthetic route, detailed below, employs a robust and widely-used set of reactions that are well-documented in the chemical literature.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages in the synthesis of 2-ethynylpiperidine from pipecolic acid.

Caption: Overall synthetic workflow from pipecolic acid to 2-ethynylpiperidine.

Part 1: Protection of the Piperidine Nitrogen and Esterification

Expertise & Experience: The Rationale for N-Boc Protection

The choice of the tert-butoxycarbonyl (Boc) group for the protection of the piperidine nitrogen is strategic. The Boc group is introduced under basic conditions and is highly stable to a wide range of nucleophilic and reductive conditions, making it ideal for the subsequent reduction and alkynylation steps.[3] Critically, it can be cleanly removed under acidic conditions without affecting other functional groups, providing an "orthogonal" protection strategy.[4]

Following protection, the carboxylic acid is converted to a methyl ester. This is a necessary activation step, as the direct reduction of a carboxylic acid to an aldehyde is often challenging and can lead to over-reduction. Esters, on the other hand, can be selectively reduced to aldehydes under carefully controlled conditions.[5]

Experimental Protocol: N-Boc Protection and Esterification

Step 1.1: Synthesis of N-Boc-pipecolic acid

-

Dissolution: Dissolve pipecolic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (2.5 eq.) and stir until the solution is homogeneous.

-

Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-pipecolic acid, which is typically a white solid.[6]

Step 1.2: Synthesis of N-Boc-pipecolic acid methyl ester

-

Dissolution: Dissolve N-Boc-pipecolic acid (1.0 eq.) in methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Part 2: Selective Reduction to the Aldehyde

Expertise & Experience: The Role of DIBAL-H in Preventing Over-reduction

The partial reduction of an ester to an aldehyde is a delicate transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the primary alcohol. The reagent of choice for this step is Diisobutylaluminium hydride (DIBAL-H).[7] The bulky isobutyl groups on the aluminum center provide steric hindrance, which is key to its selectivity. At low temperatures (typically -78 °C), DIBAL-H coordinates to the ester carbonyl, delivers a single hydride, and forms a stable tetrahedral intermediate.[8][9] This intermediate does not collapse to the aldehyde until the reaction is quenched with an aqueous workup. By maintaining the low temperature, the aldehyde is not released into the reaction mixture in the presence of the reducing agent, thus preventing over-reduction to the alcohol.[10]

Experimental Protocol: DIBAL-H Reduction

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-pipecolic acid methyl ester (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the DIBAL-H addition.

-

DIBAL-H Addition: Add a solution of DIBAL-H (1.0 M in hexanes, 1.1-1.2 eq.) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol to consume excess DIBAL-H.

-

Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

-

Extraction and Isolation: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-piperidine-2-carbaldehyde. This product is often used in the next step without further purification.

Part 3: Ohira-Bestmann Homologation to the Alkyne

Expertise & Experience: Mild and Efficient Alkyne Synthesis

The Ohira-Bestmann reaction is a modification of the Seyferth-Gilbert homologation and is a superior method for converting aldehydes to terminal alkynes, especially for base-sensitive or enolizable substrates.[11] The reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent.[2] Under mild basic conditions (typically potassium carbonate in methanol), this reagent generates a diazomethylphosphonate anion in situ. This anion then reacts with the aldehyde to form a diazoalkene intermediate, which, upon loss of nitrogen gas, rearranges to the terminal alkyne.[12] The mild conditions of this reaction are highly compatible with the N-Boc protecting group and minimize the risk of epimerization at the C2 position.

Mechanism of the Ohira-Bestmann Reaction

Caption: Simplified mechanism of the Ohira-Bestmann reaction.

Experimental Protocol: Alkyne Formation

-

Setup: In a round-bottom flask, dissolve the crude N-Boc-piperidine-2-carbaldehyde (1.0 eq.) in anhydrous methanol.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Reagent Addition: To the stirred suspension, add the Ohira-Bestmann reagent (1.2-1.5 eq.) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with methanol.

-

Extraction: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-ethynylpiperidine.

Part 4: N-Boc Deprotection

Expertise & Experience: Final Unveiling of the Target Molecule

The final step is the removal of the Boc protecting group to yield the desired 2-ethynylpiperidine. This is reliably achieved under acidic conditions. A common and effective method is the use of trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).[13] The reaction is typically fast and clean. The byproducts, tert-butanol and isobutylene, along with excess TFA and DCM, are volatile and can be easily removed under reduced pressure.

Experimental Protocol: N-Boc Deprotection

-

Dissolution: Dissolve N-Boc-2-ethynylpiperidine (1.0 eq.) in anhydrous DCM.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

-

Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Basification and Extraction: Dissolve the residue in water, and basify to pH > 10 with 1 M NaOH or by adding solid K₂CO₃. Extract the free amine product with DCM or diethyl ether (3x).

-

Final Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo (the product can be volatile) to yield 2-ethynylpiperidine.

Data Summary Table

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1.1 | Pipecolic Acid | Boc₂O, NaOH | N-Boc-Pipecolic Acid | 90-98 |

| 1.2 | N-Boc-Pipecolic Acid | MeOH, H₂SO₄ (cat.) | N-Boc-Pipecolic Acid Methyl Ester | 85-95 |

| 2 | N-Boc-Pipecolic Acid Methyl Ester | DIBAL-H | N-Boc-Piperidine-2-carbaldehyde | 70-85 |

| 3 | N-Boc-Piperidine-2-carbaldehyde | Ohira-Bestmann Reagent, K₂CO₃ | N-Boc-2-Ethynylpiperidine | 75-90 |

| 4 | N-Boc-2-Ethynylpiperidine | TFA, DCM | 2-Ethynylpiperidine | 90-99 |

Yields are approximate and may vary depending on the specific reaction conditions and scale.

References

-

Organic Synthesis. DIBAL-H Reduction. Available at: [Link]

-

Organic Chemistry Portal. Ester to Aldehyde - Common Conditions. Available at: [Link]

-

Loong, D. T. J. Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Stack Exchange2017 . Available at: [Link]

-

Chemistry Steps. DIBAL Reducing Agent. Available at: [Link]

-

Ashenhurst, J. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry2011 . Available at: [Link]

-

Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Available at: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. Available at: [Link]

-

Danheiser, R. L. et al. One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses2017 , 94, 293-309. Available at: [Link]

-

Papadaki, E., Georgiadis, D., & Tsakos, M. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules2020 , 25(24), 5939. Available at: [Link]

-

Jida, M. et al. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research2013 , 4(11), 4333-4338. Available at: [Link]

-

O'Brien, A. G. et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters2021 , 23(15), 5896-5900. Available at: [Link]

-

Vágvölgyi, M. et al. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Molecules2019 , 24(21), 3869. Available at: [Link]

-

Iosub, A. V. et al. Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Letters2019 , 21(19), 7804-7808. Available at: [Link]

-

Wikipedia. Pipecolic acid. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Al-Zoubi, R. M. et al. Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry2018 , 15(6). Available at: [Link]

-

Wikipedia. Weinreb ketone synthesis. Available at: [Link]

-

Al-Zoubi, R. M. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry2020 , 36(2), 183-206. Available at: [Link]

-

Aapptec. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

-

Guida, G. et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules2022 , 27(19), 6296. Available at: [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Grygorenko, O. O. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2023 , 28(3), 1362. Available at: [Link]

-

Katritzky, A. R. et al. An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC2002 , 2002(11), 39-44. Available at: [Link]

-

Quora. What is the protection of BOC in organic synthesis processes?. Available at: [Link]

-

Grygorenko, O. O. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2023 , 28(3), 1362. Available at: [Link]

-

Hartmann, M. et al. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. The Plant Cell2017 , 29(5), 1028-1052. Available at: [Link]

-

Adamo, A. D. et al. An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters2011 , 52(24), 3090-3092. Available at: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. quora.com [quora.com]

- 5. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-2-Ethynylpiperidine: A Technical Guide for Drug Discovery and Development

Abstract

(S)-2-Ethynylpiperidine is a chiral building block of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. Its rigid piperidine core, combined with the versatile functionality of the ethynyl group, makes it an attractive scaffold for probing biological targets. This in-depth technical guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of (S)-2-ethynylpiperidine. We will delve into the mechanistic underpinnings and practical considerations of methodologies including synthesis from the chiral pool, asymmetric catalysis, and the use of chiral auxiliaries. Detailed, field-proven protocols and comparative analyses are presented to equip researchers and drug development professionals with the knowledge to select and implement the most suitable synthetic route for their specific needs.

Introduction: The Significance of (S)-2-Ethynylpiperidine in Medicinal Chemistry

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals. The introduction of a stereocenter at the C2 position, particularly with an ethynyl substituent, imparts conformational rigidity and provides a chemical handle for further elaboration through reactions such as click chemistry, Sonogashira coupling, and Glaser coupling. The (S)-enantiomer, specifically, has been identified as a crucial component in the development of novel therapeutics targeting a range of diseases. The precise control of stereochemistry is paramount, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide will, therefore, focus on robust and reliable methods for accessing the enantiomerically pure (S)-2-ethynylpiperidine.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of (S)-2-ethynylpiperidine can be broadly categorized into three main strategies:

-

Synthesis from the Chiral Pool: Utilizing readily available, enantiopure starting materials.

-

Catalytic Asymmetric Synthesis: Employing a chiral catalyst to induce stereoselectivity in a reaction that forms the chiral center.

-

Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.

This guide will explore each of these strategies, with a particular focus on the synthesis from the chiral pool due to its efficiency and reliability.

Synthesis from the Chiral Pool: A Reliable Pathway from (S)-Pipecolic Acid

The most direct and widely employed route to (S)-2-ethynylpiperidine commences with the commercially available and relatively inexpensive amino acid, (S)-pipecolic acid.[1] This strategy leverages the inherent chirality of the starting material, thus obviating the need for an asymmetric induction step to set the C2 stereocenter. The core of this approach involves the generation of a reactive N-acylimminium ion intermediate from (S)-pipecolic acid, which is then trapped by an acetylene nucleophile.

Mechanistic Rationale: The N-Acylimminium Ion Pathway

The key to functionalizing the C2 position of pipecolic acid is the formation of an N-acylimminium ion. This is typically achieved by decarboxylative oxidation of the N-acyl pipecolic acid. The resulting electrophilic imminium ion is then susceptible to nucleophilic attack. The stereochemical integrity of the C2 position is maintained throughout this process.

Caption: Workflow for the synthesis of (S)-2-Ethynylpiperidine from (S)-Pipecolic Acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the alkynylation of N-protected pipecolic acid derivatives.

Step 1: N-Boc Protection of (S)-Pipecolic Acid

-

To a stirred solution of (S)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and cool the mixture to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-pipecolic acid as a white solid.

Step 2: Generation of the N-Boc-2-ethynylpiperidine

-

Dissolve N-Boc-(S)-pipecolic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add a solution of ethynylmagnesium bromide (1.5 eq, 0.5 M in THF) dropwise to the reaction mixture.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM.

-

Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Filter the mixture through a pad of Celite® to remove the dicyclohexylurea precipitate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-(S)-2-ethynylpiperidine.

Step 3: (Optional) N-Deprotection

-

Dissolve N-Boc-(S)-2-ethynylpiperidine (1.0 eq) in a solution of 4 M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to yield (S)-2-ethynylpiperidine hydrochloride as a solid.

-

The free base can be obtained by neutralization with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extraction into an organic solvent.

Catalytic Asymmetric Synthesis: A Direct Approach

While the chiral pool approach is highly effective, catalytic asymmetric synthesis offers an elegant and atom-economical alternative. This strategy typically involves the asymmetric addition of an alkyne to a cyclic imine precursor. Copper(I) and Ruthenium(II) complexes with chiral ligands have shown promise in catalyzing such transformations.[2]

The A³ Coupling Reaction

A prominent example of this approach is the A³ (Aldehyde-Alkyne-Amine) coupling reaction, which can be adapted for the synthesis of propargylamines. In the context of (S)-2-ethynylpiperidine, a cyclic imine precursor would be reacted with an acetylene source in the presence of a chiral catalyst.

Caption: Conceptual workflow for catalytic asymmetric synthesis.

Representative Protocol Outline

A general procedure for a copper-catalyzed asymmetric alkynylation of a cyclic imine is as follows:

-

To a solution of the chiral ligand (e.g., a bis(oxazoline) ligand) in an anhydrous solvent (e.g., toluene) under an inert atmosphere, add the copper(I) salt (e.g., CuI).

-

Stir the mixture until a homogeneous solution is formed.

-

Add the cyclic imine precursor.

-

Introduce the acetylene source (e.g., trimethylsilylacetylene).

-

Stir the reaction at the appropriate temperature until completion (monitored by TLC or LC-MS).

-

Work-up the reaction and purify the product by column chromatography.

-

If a silyl-protected alkyne was used, a desilylation step is required.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry.[3][4] In this approach, a chiral molecule is temporarily attached to the substrate to direct the facial selectivity of a subsequent reaction. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations.[5][6][7]

General Strategy

-

Attachment of the Chiral Auxiliary: A piperidine precursor is covalently linked to a chiral auxiliary.

-

Diastereoselective Reaction: The key bond-forming reaction (in this case, the addition of the ethynyl group) is performed, with the chiral auxiliary directing the stereochemical outcome.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed to yield the desired enantiopure product. The auxiliary can often be recovered and reused.

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Considerations |

| Synthesis from Chiral Pool | Reliable, well-established, utilizes inexpensive starting material, high enantiopurity. | Limited by the availability of the chiral starting material. | The stereocenter is pre-defined, simplifying the synthesis. |

| Catalytic Asymmetric Synthesis | Atom-economical, potential for high catalytic turnover, can be more convergent. | Requires screening of catalysts and ligands, may require optimization of reaction conditions. | Catalyst cost and availability can be a factor for large-scale synthesis. |

| Chiral Auxiliary-Mediated Synthesis | Generally high diastereoselectivities, predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary, lower overall atom economy. | The auxiliary must be readily available in both enantiomeric forms and easily cleaved without racemization. |

Conclusion and Future Perspectives

The enantioselective synthesis of (S)-2-ethynylpiperidine is a well-addressed challenge in modern organic chemistry, with several robust strategies available to researchers. The synthesis from the chiral pool, particularly from (S)-pipecolic acid, stands out as a highly reliable and cost-effective method for accessing this valuable building block in high enantiopurity. For applications where atom economy and step efficiency are paramount, the continued development of highly active and selective chiral catalysts for the asymmetric alkynylation of cyclic imines holds significant promise. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, and available resources. As the demand for enantiopure piperidine derivatives in drug discovery continues to grow, the refinement of these synthetic methodologies will remain an active and important area of research.

References

- Padwa, A., & Murphree, S. S. (2006). The use of the N-acyliminium ion in organic synthesis. Arkivoc, 2006(3), 6-33.

- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

- Ojima, I. (Ed.). (2000). Catalytic asymmetric synthesis. Wiley-VCH.

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-875.

- Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Diastereoselective alkylation of chiral oxazolidinone-derived titanium enolates. A practical alternative to the corresponding boron enolates. Journal of the American Chemical Society, 114(24), 9434-9449.

- Crimmins, M. T. (1998). New developments in the enantioselective synthesis of cyclopentyl carbocyclic nucleosides. Tetrahedron, 54(32), 9229-9272.

- Trost, B. M., & Weiss, A. H. (2009). The enantioselective aldol reaction as a powerful tool in total synthesis.

- Carreira, E. M., Singer, R. A., & Lee, W. (1994). Enantioselective addition of zinc acetylides to aldehydes: a practical synthesis of propargylic alcohols. Journal of the American Chemical Society, 116(19), 8837-8838.

- Huang, P.-Q. (2011). N-Acyliminium ions in alkaloid synthesis.

-

Wikipedia. Chiral auxiliary. Retrieved from [Link]

- Evans, D. A., & Wu, J. (2005). Enantioselective synthesis of the core of the polyether antibiotic monensin. Journal of the American Chemical Society, 127(2), 800-802.

- Enders, D., & Wortmann, L. (2000). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. In Asymmetric Synthesis (pp. 19-81). Wiley-VCH Verlag GmbH.

- Perdicchia, D., Christodoulou, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic kinetic resolution of 2-piperidineethanol for the enantioselective targeted and diversity oriented synthesis. International journal of molecular sciences, 17(1), 17.

- Xu, F. F., Chen, J. Q., Shao, D. Y., & Huang, P. Q. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.

Sources

- 1. 3105-95-1|(S)-Piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2-Ethynylpiperidine

Abstract

2-Ethynylpiperidine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its rigid alkynyl handle that allows for further functionalization via reactions like click chemistry. Unambiguous structural confirmation of this compound is paramount for its effective use in drug development and research. This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—used to characterize 2-ethynylpiperidine. It is designed for researchers, scientists, and professionals in drug development, offering not only reference data but also the underlying principles and experimental protocols necessary for robust structural elucidation.

Rationale for Spectroscopic Analysis

In any synthetic workflow, particularly those destined for pharmaceutical applications, verifying the structure and purity of intermediates and final compounds is a non-negotiable step. The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a holistic and definitive profile of a molecule.

-

Mass Spectrometry (MS) confirms the molecular weight and provides structural clues through fragmentation analysis.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed map of the atomic connectivity and stereochemistry, revealing the precise arrangement of hydrogen and carbon atoms.

This guide will dissect the expected spectroscopic signature of 2-ethynylpiperidine for each of these techniques.

Synthesis of 2-Ethynylpiperidine: An Overview

Before spectroscopic analysis can be performed, the compound must be synthesized. A common and effective route involves the nucleophilic addition of an acetylide to an N-protected piperidine precursor, such as an N-Boc-2-piperidone, followed by reduction and deprotection. For the purpose of this guide, we will consider the direct ethynylation of an appropriate imine precursor.

Experimental Protocol: Synthesis via Ethynylation

A plausible laboratory-scale synthesis is outlined below. The choice of an N-protecting group (like Boc) is often strategic to improve solubility and prevent side reactions, followed by a final deprotection step.

-

Precursor Formation: Start with a suitable N-protected piperidine, such as 1-Boc-piperidine.

-

α-Lithiation and Quenching (Not shown): More advanced methods can achieve direct functionalization. However, a more common route involves an electrophilic piperidine species.

-

Ethynylation: A common method involves the addition of a lithium acetylide or ethynylmagnesium bromide Grignard reagent to an N-protected 2-iminium ion intermediate or a related electrophile.

-

Work-up and Purification: The reaction is quenched with an aqueous solution, followed by extraction with an organic solvent (e.g., ethyl acetate). The crude product is then purified using flash column chromatography.[1]

-

Deprotection (if necessary): If a protecting group like Boc is used, it is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 2-ethynylpiperidine.

The workflow from synthesis to analysis is a critical, self-validating process.

Caption: Overall workflow from synthesis to spectroscopic validation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of 2-ethynylpiperidine and to gain structural insights from its fragmentation patterns. The molecular formula is C₇H₁₁N, corresponding to a monoisotopic mass of 109.0891 Da.

Ionization Techniques and Expected Data

-

Electron Ionization (EI): This high-energy technique leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion (M⁺˙) is expected at m/z 109.

-

Electrospray Ionization (ESI): A softer ionization method, ideal for confirming molecular weight. In positive ion mode, the protonated molecule ([M+H]⁺) will be observed at m/z 110.

Interpretation of Fragmentation Patterns

The fragmentation of piperidine derivatives is well-documented and primarily driven by the nitrogen atom.[2][3] The most characteristic pathway is α-cleavage , where the bond adjacent to the nitrogen is broken.

-

Loss of the Ethynyl Group: Cleavage of the C2-C(ethynyl) bond results in the loss of a C₂H radical (25 Da), leading to a stable iminium ion at m/z 84 . This is often the base peak in the EI spectrum.

-

Ring Fission: Subsequent fragmentation of the piperidine ring can occur, though the m/z 84 fragment is the most diagnostic.

Caption: Primary fragmentation pathway of 2-ethynylpiperidine in EI-MS.

Table 1: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Ionization Mode | Significance |

| [M+H]⁺ | C₇H₁₂N⁺ | 110.0964 | ESI | Protonated Molecule |

| M⁺˙ | C₇H₁₁N⁺˙ | 109.0891 | EI | Molecular Ion |

| [M-C₂H]⁺ | C₅H₁₀N⁺ | 84.0808 | EI | Base Peak (α-cleavage) |

Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile for ESI; dichloromethane for EI via GC-MS).

-

Instrument Setup (ESI):

-

Mode: Positive Ion.

-

Infusion: Direct infusion via syringe pump at 5-10 µL/min.

-

Source Parameters: Optimize capillary voltage (~3-4 kV), cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the protonated molecule.

-

-

Instrument Setup (EI via GC-MS):

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Start at 50°C, ramp to 250°C at 10°C/min.

-

MS Source: Standard 70 eV electron energy.

-

-

Data Acquisition: Acquire data over a mass range of m/z 40-300.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally useful for identifying the key functional groups in 2-ethynylpiperidine: the terminal alkyne and the secondary amine.

Interpretation of Key Vibrational Frequencies

The IR spectrum can be divided into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

≡C-H Stretch: A sharp, strong absorption around 3300 cm⁻¹ is the hallmark of a terminal alkyne.[4][5]

-

N-H Stretch: A moderate, somewhat broad absorption is expected for the secondary amine N-H stretch, typically in the 3300-3500 cm⁻¹ range. This peak may overlap with the ≡C-H stretch, potentially appearing as a broadened or asymmetric peak in that region.

-

C-H Stretches (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) correspond to the C-H bonds of the piperidine ring.[6]

-

C≡C Stretch: A weak but sharp absorption is expected in the 2100-2140 cm⁻¹ range.[7] Its weakness is due to the small change in dipole moment during the vibration. This peak is highly diagnostic as few other functional groups absorb in this region.[4]

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Secondary Amine | N-H Stretch | 3300-3500 | Moderate, Broad |

| Piperidine Ring | C-H Stretch | 2850-2960 | Strong |

| Alkyne | C≡C Stretch | 2100-2140 | Weak, Sharp |

| Piperidine Ring | C-H Bend | 1440-1470 | Moderate |

| Secondary Amine | N-H Bend | 1590-1650 | Moderate |

Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the purified compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, allowing for the assignment of every carbon and hydrogen atom in the molecule.

Caption: Structure of 2-Ethynylpiperidine with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the ethynyl proton, the N-H proton, and the protons on the piperidine ring. The ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling, and their diastereotopic nature.

-

N-H Proton (H1): A broad singlet, chemical shift is highly dependent on solvent and concentration but typically appears between 1.5-3.0 ppm . Can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Ethynyl Proton (H8): A sharp singlet (or narrow triplet due to long-range coupling) expected around 2.2-2.5 ppm .

-

Piperidine Protons (H2-H6): These protons reside in a complex aliphatic region, generally between 1.2-3.2 ppm .

-

H2: This proton is adjacent to both the nitrogen and the ethynyl group, making it the most downfield of the ring protons (~3.0-3.2 ppm). It will appear as a multiplet.

-

H6 (axial & equatorial): These protons are adjacent to the nitrogen and will appear as two separate multiplets around 2.6-3.0 ppm .

-

H3, H4, H5 (axial & equatorial): These protons form a complex, overlapping multiplet system further upfield, typically between 1.2-1.9 ppm .

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals.

-

Alkyne Carbons (C7, C8): These are expected in the 70-90 ppm range.[8] C7 (quaternary) will likely be around 85-90 ppm, while C8 (bearing a proton) will be slightly upfield, around 70-75 ppm.

-

Piperidine Carbons (C2-C6):

-

C2: Attached to the nitrogen and the ethynyl group, this will be the most downfield ring carbon, around 50-55 ppm .

-

C6: The other carbon adjacent to the nitrogen, expected around 46-48 ppm .[9][10]

-

C3, C4, C5: The remaining ring carbons will appear in the upfield region, typically between 20-35 ppm .

-

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | 1.5 - 3.0 | br s | - |

| 2 | 3.0 - 3.2 | m | 50 - 55 |

| 3 | 1.6 - 1.9 (ax), 1.4-1.6 (eq) | m | 28 - 32 |

| 4 | 1.4 - 1.7 | m | 24 - 26 |

| 5 | 1.4 - 1.7 | m | 25 - 28 |

| 6 | 2.8 - 3.0 (eq), 2.5-2.7 (ax) | m | 46 - 48 |

| 7 | - | - | 85 - 90 |

| 8 | 2.2 - 2.5 | s | 70 - 75 |

Note: ax = axial, eq = equatorial, br s = broad singlet, m = multiplet, s = singlet. Shifts are predictive and can vary based on solvent and conditions.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse, a 2-5 second relaxation delay, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 1024 or more).

-

-

2D NMR (Optional but Recommended):

-

COSY: To establish ¹H-¹H coupling correlations within the piperidine ring.

-

HSQC/HMQC: To correlate each proton with its directly attached carbon, confirming assignments.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals.

Conclusion

The structural verification of 2-ethynylpiperidine is achieved through a coordinated application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight (m/z 110 for [M+H]⁺) and reveals a characteristic base peak at m/z 84 from α-cleavage. Infrared spectroscopy provides definitive evidence of the key functional groups, with sharp peaks at ~3300 cm⁻¹ (≡C-H) and ~2120 cm⁻¹ (C≡C). Finally, ¹H and ¹³C NMR spectroscopy provide a complete atomic map, confirming the connectivity of the ethynyl group at the C2 position of the piperidine ring. Together, these methods provide a robust and self-validating dataset essential for quality control in any research or development setting.

References

-

Neto, M. B. d. O., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1697-1706. [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Stanoeva, J. P., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia Using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Shokralla, E. A. (2015). Synthesis and Characterization of N-Alkyl Substituted 2-Benzimidazolyl Pyridine. International Journal of Innovative Research & Development, 4(2). [Link]

-

Bernath, P. F. (2011). High resolution slit-jet infrared spectroscopy of ethynyl radical: 2Π-2Σ+ vibronic bands with sub-Doppler resolution. The Journal of Chemical Physics, 134(6), 064315. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Organic Chemistry at CU Boulder. [Link]

-

Wiley. (n.d.). 2-Ethynylpyridine. SpectraBase. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

-

LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. [Link]

-

JoVE. (n.d.). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. OSU Chemistry. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of 2-Ethynylpiperidine Derivatives

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, which is crucial for molecular recognition at biological targets. The introduction of an ethynyl group at the 2-position of the piperidine ring creates a class of molecules with unique properties. The ethynyl group, a small, rigid, and linear functional group, can act as a pharmacophore, engage in specific interactions with protein targets, and serve as a synthetic handle for further molecular elaboration.[4][5][6][7][8]

A thorough understanding of the conformational preferences of 2-ethynylpiperidine derivatives is paramount for rational drug design. The orientation of the ethynyl group, whether axial or equatorial, profoundly influences the molecule's shape, polarity, and steric profile, thereby dictating its biological activity. This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of these important molecules, aimed at researchers, scientists, and drug development professionals.

Fundamental Conformational Principles of the Piperidine Ring

The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. This conformation exists as a dynamic equilibrium between two interconverting chair forms. The presence of the nitrogen atom and its lone pair introduces additional complexity compared to cyclohexane.

The Chair Conformations and Ring Inversion

The two chair conformations of a substituted piperidine are in rapid equilibrium at room temperature. The energetic preference for one chair form over the other is determined by the steric and electronic interactions of the substituents with the rest of the ring.

Figure 1: Chair conformations of 2-ethynylpiperidine.

Factors Influencing Substituent Orientation

The preference for a substituent to occupy an axial or equatorial position is governed by a delicate balance of several factors:

-

Steric Hindrance (A-values): The steric bulk of a substituent is a major determinant of its conformational preference. The A-value quantifies the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. The ethynyl group has a relatively small A-value (approximately 0.41 kcal/mol in cyclohexane), suggesting a weaker preference for the equatorial position compared to bulkier groups like methyl (A-value ≈ 1.74 kcal/mol). This is due to the linear geometry and small cross-sectional area of the ethynyl group, which minimizes steric clashes with the axial hydrogens at C4 and C6.

-

Electronic Effects:

-

Anomeric Effect: In 2-substituted piperidines, an anomeric effect can occur. This stereoelectronic effect generally favors the axial orientation of an electronegative substituent when there is a heteroatom in the ring with a lone pair that can donate into the antibonding orbital (σ) of the C-substituent bond.[9][10] While the ethynyl group is not strongly electronegative, the possibility of hyperconjugative interactions between the nitrogen lone pair and the π-system of the alkyne, or the σ orbital of the C-C≡CH bond, can influence the conformational equilibrium.[9]

-

Hyperconjugation: Interactions between filled and empty orbitals can stabilize certain conformations. In 2-substituted piperidines, hyperconjugation between the nitrogen lone pair and the antibonding orbital of the C2-substituent bond (nN → σ*C-X) can stabilize the axial conformer.[9]

-

-

Influence of the Nitrogen Substituent: The nature of the substituent on the piperidine nitrogen (H, alkyl, or acyl) has a profound impact on the conformational equilibrium.

-

N-H and N-Alkyl Piperidines: In these cases, the nitrogen lone pair is available for stereoelectronic interactions.

-

N-Acyl Piperidines: Acylation of the nitrogen atom introduces amide resonance, which makes the nitrogen lone pair less available for donation and can significantly alter the conformational preferences of substituents at the 2-position. This can lead to a phenomenon known as A1,3 strain (allylic 1,3-strain), where steric interactions between the N-acyl group and a C2-substituent can favor the axial orientation of the C2-substituent to minimize this repulsion.

-

Experimental Determination of Conformation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the conformation of 2-ethynylpiperidine derivatives.

Figure 2: Experimental workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[11] The key parameters to analyze are proton-proton coupling constants (3JHH) and Nuclear Overhauser Effects (NOEs).

Protocol for NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 2-ethynylpiperidine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD). The choice of solvent can influence the conformational equilibrium, so it should be reported.

-

Filter the solution into a clean NMR tube.

-

-

Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum.

-

Acquire a 13C NMR spectrum.

-

Acquire 2D NMR spectra, including COSY (to identify coupled protons) and NOESY or ROESY (to identify protons that are close in space).

-

-

Data Analysis:

-

Coupling Constants (3JHH): The magnitude of the vicinal coupling constant between the proton at C2 (H2) and the protons at C3 is highly dependent on the dihedral angle between them.

-

A large coupling constant (typically 8-12 Hz) between H2 and an adjacent proton indicates a trans-diaxial relationship.

-

A small coupling constant (typically 2-5 Hz) indicates a cis (axial-equatorial or equatorial-equatorial) relationship.

-

-

Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.

-

For an axially oriented ethynyl group, NOEs would be expected between the C2 proton and the axial protons at C4 and C6.

-

For an equatorially oriented ethynyl group, NOEs would be expected between the C2 proton and the equatorial proton at C6 and the axial proton at C3.

-

-

| Interaction | Expected 3JH2-H3 (Hz) | Expected NOEs for H2 | Conclusion |

| Axial 2-Ethynyl | Small (2-5 Hz) for H2ax-H3eq and H2ax-H3ax | NOE to axial H4 and H6 | Axial conformer is dominant |

| Equatorial 2-Ethynyl | Large (8-12 Hz) for H2ax-H3ax | NOE to equatorial H6 and axial H3 | Equatorial conformer is dominant |

Table 1: NMR parameters for determining the conformation of the 2-ethynyl substituent.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[12][13]

Protocol for X-ray Crystallography

-

Crystal Growth:

-

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data are collected, typically at low temperature (e.g., 100 K) to minimize thermal motion.

-

The crystal structure is solved and refined using specialized software to yield the precise atomic coordinates, bond lengths, and bond angles.

-

The resulting crystal structure provides a static picture of the molecule in its lowest energy conformation in the crystalline lattice. It is important to note that the conformation in the solid state may not always be the most stable conformation in solution.

Computational Conformational Analysis

Computational chemistry provides a powerful means to investigate the relative stabilities of different conformers and to understand the underlying energetic factors.[16] Density Functional Theory (DFT) is a widely used method for this purpose.[17][18][19][20]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 9. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. eas.org [eas.org]

- 13. excillum.com [excillum.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. How To [chem.rochester.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dft.uci.edu [dft.uci.edu]

An In-depth Technical Guide to 2-Ethynylpiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylpiperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid alkynyl functionality combined with the saturated piperidine ring offers a unique three-dimensional scaffold for the synthesis of novel chemical entities. This guide provides a comprehensive overview of the core physical and chemical properties of 2-Ethynylpiperidine, detailed synthetic methodologies, and an exploration of its reactivity, with a focus on its application in the development of pharmacologically active agents.

Introduction: The Significance of the Ethynylpiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a vast number of approved pharmaceutical agents.[1][2][3] Its saturated, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The incorporation of an ethynyl group at the 2-position introduces a rigid, linear element that can act as a key pharmacophore, a reactive handle for further functionalization, or a linker to other molecular fragments. This unique combination of a flexible saturated ring and a rigid linear rod makes 2-ethynylpiperidine and its derivatives valuable tools for probing biological systems and constructing complex molecular architectures.[4] Derivatives of ethynylpiperidine have shown promise in a range of therapeutic areas, including as local anesthetics, antiarrhythmics, and immunomodulators.[5][6][7]

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Ethynylpiperidine is fundamental for its effective use in research and development. While experimental data for the parent compound is limited, predicted values provide a useful starting point for experimental design.

Table 1: Physical and Chemical Properties of 2-Ethynylpiperidine

| Property | Value | Source |

| CAS Number | 959918-17-3 | [8] |

| Molecular Formula | C₇H₁₁N | [8] |

| Molecular Weight | 109.17 g/mol | [8] |

| Boiling Point (Predicted) | 143.8 ± 29.0 °C | [8] |

| Density (Predicted) | 0.91 ± 0.1 g/cm³ | [8] |

| pKa (Predicted) | 8.57 ± 0.10 | [8] |

Synthesis of 2-Ethynylpiperidine

The synthesis of 2-ethynylpiperidine typically involves the introduction of the ethynyl group onto a pre-existing piperidine ring or the construction of the piperidine ring with the ethynyl moiety already in place. A common and versatile approach involves the synthesis of an N-protected 2-ethynylpiperidine derivative, followed by deprotection. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for the piperidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Synthetic Pathway: From 2-Piperidone to N-Boc-2-ethynylpiperidine

A plausible synthetic route starting from the commercially available 2-piperidone is outlined below. This pathway offers a step-wise approach to constructing the desired scaffold.

Figure 1: General synthetic scheme for 2-Ethynylpiperidine from 2-piperidone.

Causality Behind Experimental Choices:

-

N-Protection: The protection of the piperidine nitrogen with a Boc group is crucial to prevent side reactions in subsequent steps. The basicity of the secondary amine could interfere with the Grignard reagent and other organometallic species.

-

Ethynylation: The addition of an ethynyl nucleophile, such as ethynylmagnesium bromide, to the lactam carbonyl of N-Boc-2-piperidone forms a hemiaminal intermediate which upon workup yields the 2-ethynyl-2-hydroxypiperidine derivative.

-

Dehydration: The removal of the hydroxyl group is necessary to form the desired alkyne. This can be a challenging step, and reagents like Martin's sulfurane are often employed for mild and efficient dehydration of tertiary alcohols.

-

Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[9][10]

Detailed Experimental Protocol: Deprotection of N-Boc-2-ethynylpiperidine

This protocol describes the final step in the synthesis of 2-ethynylpiperidine from its N-Boc protected precursor.

Materials:

-

N-Boc-2-ethynylpiperidine

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve N-Boc-2-ethynylpiperidine in a minimal amount of dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of trifluoroacetic acid (typically 5-10 equivalents) or the 4M HCl in dioxane solution.

-

Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

-

Carefully neutralize the residue by adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-ethynylpiperidine.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Self-Validating System: The success of the deprotection can be easily monitored by TLC, where the product will have a different Rf value than the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectral Characterization

Table 2: Predicted Spectral Data for 2-Ethynylpiperidine

| Spectroscopy | Key Predicted Features |

| ¹H NMR | - Alkyne Proton (C≡C-H): A singlet or a narrow triplet (due to long-range coupling) around δ 2.0-3.0 ppm.[11] - Piperidine Protons: A complex series of multiplets in the region of δ 1.5-3.5 ppm. The proton at C2 will be coupled to the alkyne proton and the adjacent methylene protons.[12][13] |

| ¹³C NMR | - Alkyne Carbons (C≡C): Two signals in the region of δ 65-90 ppm.[12][13] - Piperidine Carbons: Signals for the five sp³ hybridized carbons of the piperidine ring, typically in the range of δ 20-60 ppm.[12] |

| IR Spectroscopy | - C≡C-H Stretch: A sharp, characteristic band around 3300 cm⁻¹.[14][15] - C≡C Stretch: A weak to medium band in the region of 2100-2260 cm⁻¹.[14][15] - N-H Stretch: A medium, broad band around 3300-3500 cm⁻¹ for the secondary amine. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 109. - Fragmentation: Common fragmentation patterns for piperidines involve the loss of substituents alpha to the nitrogen and ring cleavage.[3][16] |

Chemical Reactivity and Synthetic Applications

The reactivity of 2-ethynylpiperidine is dominated by the chemistry of the terminal alkyne and the secondary amine. This dual functionality makes it a versatile building block for the synthesis of a wide range of more complex molecules.

Reactions of the Terminal Alkyne

The terminal alkyne is a highly versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][9][17] This reaction allows for the direct connection of the 2-ethynylpiperidine scaffold to aromatic and vinylic systems, providing access to a diverse range of substituted piperidines.

Figure 2: General scheme of a Sonogashira coupling reaction with 2-Ethynylpiperidine.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of the aryl or vinyl halide in a suitable solvent (e.g., THF or DMF), add 2-ethynylpiperidine (1.1-1.5 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is typically worked up by filtration through a pad of celite to remove the catalysts, followed by extraction and purification by column chromatography.[18][19][20]

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[1][6][21] This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability, high yields, and tolerance of a wide range of functional groups. 2-Ethynylpiperidine can be readily "clicked" with various azides to generate novel triazole-containing piperidine derivatives.

Figure 3: General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-Ethynylpiperidine.

Experimental Protocol: General Procedure for CuAAC

-

Dissolve the organic azide and 2-ethynylpiperidine (1.0-1.2 equivalents) in a suitable solvent system, often a mixture of t-butanol and water.

-

Add a freshly prepared solution of sodium ascorbate (0.1-1.0 equivalents) in water.

-

Add a solution of copper(II) sulfate pentahydrate (0.01-0.1 equivalents) in water.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC. Upon completion, the product can be isolated by extraction and purified by crystallization or column chromatography.[17][21][22]

Reactions of the Secondary Amine

The secondary amine of the piperidine ring is a nucleophilic and basic center that can undergo a variety of common amine reactions, such as N-alkylation, N-acylation, and N-arylation. These reactions allow for the introduction of diverse substituents on the nitrogen atom, further expanding the chemical space accessible from 2-ethynylpiperidine.

Applications in Drug Discovery and Medicinal Chemistry

The 2-ethynylpiperidine scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The alkyne functionality can serve as a pharmacophore that interacts with specific biological targets or as a handle for attaching the piperidine core to other molecular fragments to create more complex drug candidates.

Ethynylpiperidine derivatives have been investigated for a range of biological activities:

-

Local Anesthetics and Antiarrhythmics: The piperidine ring is a common feature in many local anesthetic and antiarrhythmic drugs. The introduction of an ethynyl group can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved potency and duration of action.[5][7]

-

Immunomodulatory Agents: Certain ethynylpiperidine derivatives have been shown to possess immunomodulatory effects, highlighting their potential for the treatment of inflammatory and autoimmune diseases.[6]

-

Anticancer Agents: The piperidine nucleus is found in numerous anticancer drugs. The rigid ethynyl group can be used to orient other functional groups in a way that enhances binding to cancer-related targets.[23]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2-Ethynylpiperidine and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Ethynylpiperidine is a valuable and versatile building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of a saturated heterocyclic ring and a reactive terminal alkyne provides a powerful platform for the creation of novel and structurally diverse molecules. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and functionalization protocols, will continue to drive its application in the development of new therapeutic agents and advanced materials.

References

-

Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

The features of IR spectrum. (n.d.). Retrieved January 21, 2026, from [Link]

-

The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Retrieved January 21, 2026, from [Link]

-

(2S)-2-ethynylpiperidine-1-carboxylic acid | C8H11NO2 | CID 153788098. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (n.d.). Retrieved January 21, 2026, from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry. (2023, March 10). Reddit. Retrieved January 21, 2026, from [Link]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022, July 15). Universidad de Zaragoza. Retrieved January 21, 2026, from [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). Retrieved January 21, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). SciRP.org. Retrieved January 21, 2026, from [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry: Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. Retrieved January 21, 2026, from [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Retrieved January 21, 2026, from [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

2-Ethylpiperidine. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved January 21, 2026, from [Link]

-

tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Piperidine Synthesis. (n.d.). DTIC. Retrieved January 21, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 21, 2026, from [Link]

-

Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Selected IR stretching frequencies, and 1 H and 13 C NMR chemical shifts of the …. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Piperidine | C5H11N | CID 8082. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

2-Piperidinone. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of some 2-quinonyl piperazine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (n.d.). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-